![molecular formula C18H12F2N6O2 B2501527 N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251556-98-5](/img/structure/B2501527.png)
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and fluorinated phenyl groups
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
Fluorinated Compounds
The compound contains fluorine atoms. Fluorine is often used in medicinal chemistry due to its ability to modulate the chemical properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability .
Triazoles
The compound contains a 1,2,3-triazole ring. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer activities .
Oxadiazoles
The compound also contains an oxadiazole ring. Oxadiazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, antifungal, antibacterial, and anticancer activities .
Pharmacokinetics
Without specific studies, it’s hard to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. The presence of fluorine and the heterocyclic rings could potentially enhance its metabolic stability and bioavailability .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized through the reaction of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates with the fluorinated phenyl groups under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorinated phenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium (Pd) and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the phenyl rings.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- 4-fluoro-2-methylphenol
- N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of structural features, including the triazole and oxadiazole rings, and the presence of fluorinated phenyl groups
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6O2/c1-10-8-12(20)4-7-14(10)21-17(27)18-22-16(24-28-18)15-9-26(25-23-15)13-5-2-11(19)3-6-13/h2-9H,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJUNVZODZGCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
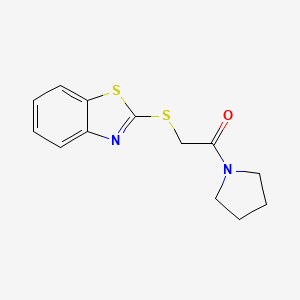
![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)
![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)
![4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2501449.png)
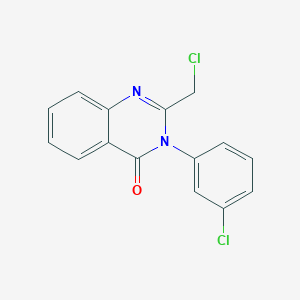
![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)
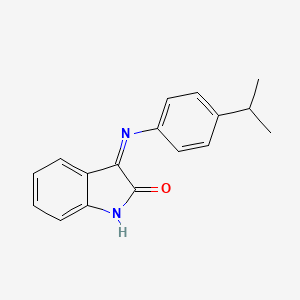
![2-(4-chlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2501457.png)
![(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2501459.png)
![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)
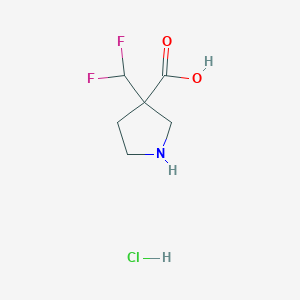
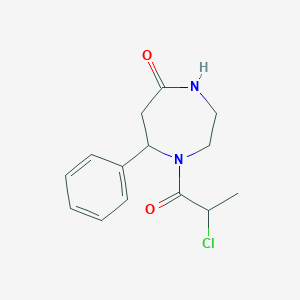
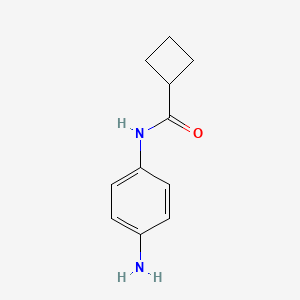
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)
